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Compound of Interest

Compound Name: Oxysophoridine

Cat. No.: B11933576

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive meta-analysis of preclinical studies on Oxysophoridine (OSR), a quinolizidine
alkaloid derived from Sophora alopecuroides. This document summarizes the quantitative data
on its therapeutic effects, details key experimental protocols, and visualizes its known
mechanisms of action.

Oxysophoridine has demonstrated a wide range of pharmacological activities in various
preclinical models, positioning it as a promising candidate for further investigation. Its
therapeutic potential spans anti-inflammatory, anti-cancer, cardioprotective, and anti-fibrotic
applications, primarily attributed to its modulation of key signaling pathways involved in
apoptosis, inflammation, and oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies on
Oxysophoridine, categorized by its therapeutic effects.

Table 1: Anti-Cancer Effects of Oxysophoridine
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Cell Line/Animal

Dosage
Model

Key Findings Reference

HCT116 (human

25, 50, 100 mg/l (in
colorectal cancer

vitro)
cells)

Dose-dependent

inhibition of cell

proliferation and

colony formation. 1]
Apoptosis rates

increased from

46.37% (25 mg/l) to

87.62% (100 mg/l).[1]

CT26 (mouse

75, 150, 300
colorectal cancer)

mg/kg/day (i.p.
xenogratft in ICR mice g/kg/day (i.p.)

Significant inhibition of
tumor growth at 150
and 300 mg/kg doses.

[1]

Table 2: Anti-Inflammatory and Anti-Oxidative Effects of

Oxysophoridine
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Model

Dosage Key Findings Reference

Lipopolysaccharide
(LPS)-induced acute

lung injury in mice

Markedly mitigated
body weight loss and
lung injury. Reduced
Not specified levels of pro- [2]
inflammatory
cytokines (TNF-q, IL-
1B, IL-6).[2]

Acute myocardial

infarction in rats

Dose-dependent
inhibition of
inflammatory
Not specified cytokines including [3]
NF-kB p65, TNF-q,
and IL-1f3, -6, and -10.
[3]

LPS-stimulated HSC-
T6 and RAW264.7

cells

Suppressed

expression of INOS at

10 uM and COX-2 at [4]
40 uM. Inhibited IL-1,

IL-6, and TNF-0.[4]

10 uM and 40 pM (in

vitro)

CCl4-induced hepatic
fibrosis in C57BL/6

mice

Reduced expression
o of a-SMA and TGF-
50 mg/kg (in vivo) [4]
B1, comparable to

Silymarin.[4]

ble 3: Cardi ive Eff ( C horidi

Animal Model

Key Findings Reference

Markedly reduced infarct size

and levels of myocardial

Acute myocardial infarction in enzymes (CK, CK-MB, LDH,

rats

[3]

cTnT). Increased activity of
antioxidant enzymes (catalase,
SOD, GPx).[3]
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Table 4: Effects on Reproductive Toxicity

Model Dosage Key Findings Reference

Counteracted
reproductive toxicity
by promoting the

expression of

Zearalenone-induced antioxidant (GPX,
reproductive toxicity in 10~ mol/L SOD1) and [5]
ovine oocytes autophagic (ULK2,

LC3) genes, while
inhibiting apoptotic
(CAS3, CASS8) genes.
[5]

Experimental Protocols
In Vivo Anti-Cancer Study in Colorectal Cancer
Xenograft Model[1]

e Animal Model: Five-week-old male ICR mice (18-22 g).

e Tumor Induction: Subcutaneous injection of 0.2 ml of CT26 cell suspension (1x10° cells/ml)
into the right front axilla.

e Treatment Groups:

o Negative Control: Normal Saline (NS).

o Positive Control: 5-Fluorouracil (30 mg/kg, i.p.).

o OSR Groups: 75, 150, and 300 mg/kg body weight via intraperitoneal (i.p.) injection daily.
e Study Duration: 13 days.

e QOutcome Measures: Tumor volume was measured on alternate days. At the end of the study,
tumors were excised, weighed, and analyzed for the expression of apoptotic markers
(caspase-3, Bax, Bcl-2, cytochrome c, and PARP-1) by RT-PCR and western blotting.
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In Vitro Anti-Cancer Study in HCT116 Celis[1]

e Cell Line: Human colorectal cancer cell line HCT116.

o Treatment: Cells were treated with Oxysophoridine at concentrations of 25, 50, and 100
mg/I.

e Assays:

o

MTT Assay: To assess cell proliferation.

[¢]

Colony Formation Assay: To evaluate the long-term proliferative potential.

[¢]

Hoechst 33258 Staining: To observe nuclear morphology and apoptosis.

[e]

RT-PCR and Western Blotting: To measure the expression of apoptosis-related genes and
proteins (caspase-3, Bax, Bcl-2, cytochrome c, and PARP-1).

Cerebral Ischemia/Reperfusion Injury Model in Rats[6]

¢ Animal Model: Rats.

e Procedure: Middle cerebral artery occlusion (MCAO) for 2 hours followed by 24 hours of
reperfusion.

e Treatment Groups:
o Sham-operated control.
o Ischemia/Reperfusion (I/R) group.

o I/R + OSR groups (60, 120, or 180 mg/kg) administered intraperitoneally once daily for 7
days before MCAO.

o Outcome Measures: Assessment of neurological deficits, infarct volume, and molecular
analysis of brain tissue for markers of ferroptosis and the TLR4/p38MAPK signaling pathway.

Signaling Pathways and Mechanisms of Action
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Oxysophoridine exerts its therapeutic effects by modulating several key signaling pathways.
The diagrams below, generated using the DOT language, illustrate these mechanisms.

Bcl-2/Bax/Caspase-3 Apoptosis Pathway

Oxysophoridine induces apoptosis in cancer cells by regulating the expression of proteins in
the Bcl-2 family and activating the caspase cascade. It downregulates the anti-apoptotic protein
Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to
the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the
executioner caspase-3, culminating in apoptosis.[1][6]
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Oxysophoridine-induced apoptosis via the Bcl-2/Bax/Caspase-3 pathway.

Nrf2 and NF-kB Signaling Pathways

In the context of hepatic fibrosis, Oxysophoridine demonstrates anti-inflammatory and anti-
oxidative effects by modulating the Nrf2 and NF-kB signaling pathways. It activates the Nrf2
pathway, leading to the upregulation of antioxidant enzymes like HO-1, while inhibiting the pro-
inflammatory NF-kB pathway, thereby reducing the expression of inflammatory cytokines.[4]
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Modulation of Nrf2 and NF-kB pathways by Oxysophoridine.

Pharmacokinetics and Toxicology

Limited preclinical data is available on the pharmacokinetics and toxicology of

Oxysophoridine. Sophoridine, a related alkaloid, has shown adverse reactions including

hepatotoxicity and neurotoxicity in some studies.[7] Further dedicated studies are required to

fully characterize the pharmacokinetic profile and safety of Oxysophoridine.
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Conclusion

The preclinical evidence strongly suggests that Oxysophoridine is a promising therapeutic
candidate with multiple pharmacological activities. Its ability to induce apoptosis in cancer cells
and its anti-inflammatory and anti-oxidative properties make it a subject of interest for further
drug development. However, to advance Oxysophoridine to clinical trials, more
comprehensive studies on its pharmacokinetics, bioavailability, and long-term toxicity are
essential. The experimental models and mechanistic insights summarized in this guide provide
a solid foundation for designing future preclinical and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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